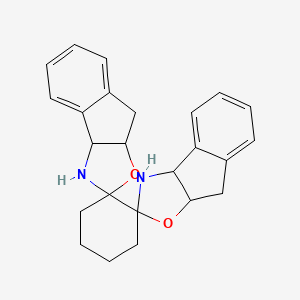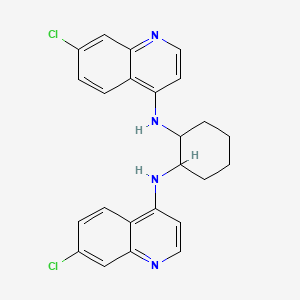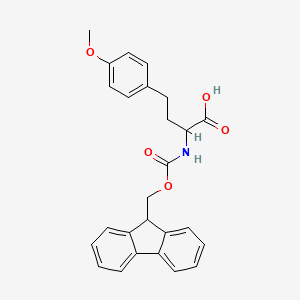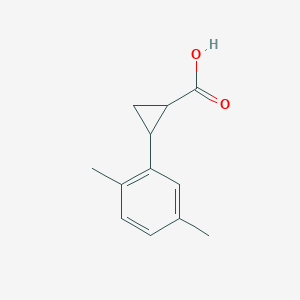
(1'R,2'R,3aS,3"aS,8aR,8"aR)-(+)-3,3",3a,3"a,8,8",8a,8"a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1'-cyclohexane-2',2"-[2H]indeno[1,2-d]oxazole} WOLF BISOXAZOLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2’R,3aS,3’aS,8aR,8’aR)-(+)-3,3’,3a,3’a,8,8’,8a,8’a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1’-cyclohexane-2’,2’-[2H]indeno[1,2-d]oxazole} typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the formation of the cyclohexane ring and subsequent spirocyclization to achieve the final dispiro structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of WOLF BISOXAZOLIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and control systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
WOLF BISOXAZOLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
WOLF BISOXAZOLIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of WOLF BISOXAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dispiro[2H-indeno[1,2-d]oxazole-2,1’-cyclohexane]: Shares a similar core structure but lacks the additional oxazole ring.
Spiro[indeno[1,2-d]oxazole-2,1’-cyclohexane]: Similar spiro structure but with different substituents.
Uniqueness
WOLF BISOXAZOLIDINE is unique due to its dual oxazole rings and dispiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2 |
InChI Key |
QRTLPEUTEFJSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)
![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)

![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)
![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)


![2-[2-[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B12305448.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)

![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
